

GSK-J4 validation in xenograft models

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Compound Focus: Gsk-J4

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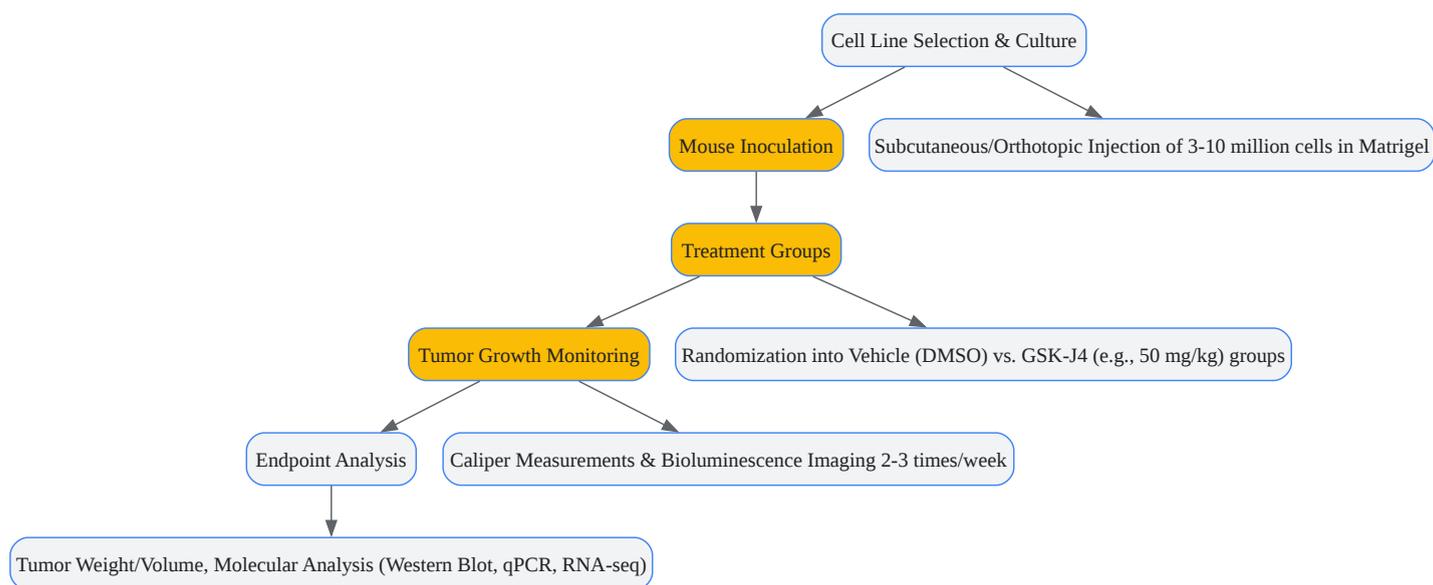
GSK-J4 Efficacy in Xenograft Models

Cancer Type	Cell Line / Model	Dosing Regimen	Key Findings & Quantitative Results	Reference / PMID
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| **Retinoblastoma** | Y79 orthotopic model | 5 mg/kg; Intraperitoneal (i.p.); every 2 days for 4 weeks | **Tumor Weight:** Significantly reduced. **Bioluminescence Signal:** Strongly inhibited. **Mechanism:** Regulates PI3K/AKT/NF-κB pathway. | [1] | | **Acute Myeloid Leukemia (AML)** | FLT3-ITD+ MV4-11 subcutaneous model | 50 mg/kg; i.p.; daily for 10 days (combined with Gilteritinib) | **Synergistic Effect:** Enhanced anti-leukemic effect vs. Gilteritinib alone. **Mechanism:** Associated with increased ROS levels. | [2] | | **Prostate Cancer** | LNCaP-luc (AR+) DU-145-luc (AR-) PC3-luc (AR-) | 50 mg/kg; i.p.; daily for 10 days | **LNCaP (AR+):** Decreased tumor growth. **DU-145 (AR-):** Increased tumor growth. **PC3 (AR-):** No significant effect on growth. | [3] | | **Neuroblastoma** | IMR-32 zebrafish xenograft model | 5 μM (combined with SL-176, a WIP1 inhibitor) | **Synergistic Effect:** Reduced tumor growth in combination. **Mechanism:** Potentiates p53 downstream effects (PUMA, p21). | [4] |

Experimental Protocols for Xenograft Studies

The methodology for validating **GSK-J4** in vivo is consistent across many studies. Here is a detailed breakdown of a typical experimental workflow.



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Key Procedural Details:

- **Cell Line Preparation:** Cancer cells, often engineered to express luciferase for bioluminescence imaging, are cultured and prepared as a single-cell suspension [3] [4].
- **Mouse Inoculation:** Typically, **3-10 million cells** resuspended in a 1:1 mixture of culture media and Matrigel are injected subcutaneously into the flank of immunocompromised mice (e.g., Balb/c *nu/nu*) [3]. Orthotopic models (e.g., in the eye for retinoblastoma) are also used [1].
- **Treatment Regimen:** Dosing often begins shortly after cell injection. A common and well-tolerated regimen is **50 mg/kg GSK-J4 administered via intraperitoneal (i.p.) injection daily for 10 days** [3]. Dosing may be adjusted for specific models, such as 5 mg/kg every two days for longer-term studies [1].
- **Tumor Monitoring:** Tumor volume is calculated from caliper measurements using the formula: $V = (L \times W^2) / 2$ (where L is the longest diameter and W is the shortest) [3]. Bioluminescence imaging is

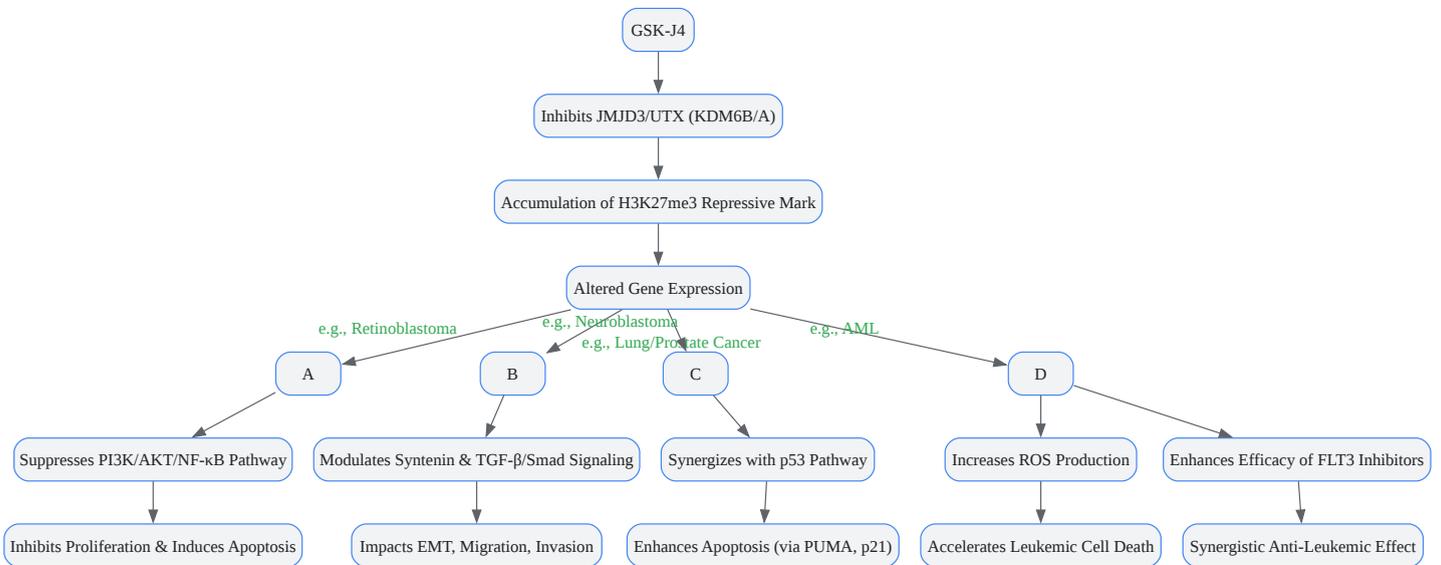
performed after injecting luciferin substrate [3].

- **Endpoint Analysis:** Tumors are harvested, weighed, and processed for molecular analysis to investigate mechanisms of action [1] [3].

Mechanism of Action and Signaling Pathways

GSK-J4 is a cell-permeable inhibitor that targets the histone demethylases **JMJD3 (KDM6B)** and **UTX (KDM6A)**. These enzymes remove the repressive trimethyl mark on histone H3 lysine 27 (H3K27me3), a key switch for gene activation [5] [6]. By inhibiting them, **GSK-J4** leads to increased levels of H3K27me3, silencing a set of genes crucial for cancer progression [1] [6].

The signaling pathways affected by **GSK-J4** are complex and can vary by cancer type, as illustrated below.



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Research Considerations and Future Directions

- **Context-Dependent Effects:** **GSK-J4**'s impact is highly specific to the cancer type and its molecular context. The most striking example is in prostate cancer, where it can inhibit androgen receptor-positive (AR+) tumor growth but promote the growth of some androgen receptor-negative (AR-) tumors [3].

- **Synergy in Combination Therapy:** **GSK-J4** shows significant promise in combination with other targeted agents, such as FLT3 inhibitors in AML [2] and WIP1 inhibitors in neuroblastoma [4], highlighting a potent strategy to overcome single-agent resistance.
- **Status and Challenge:** As of the latest publications, **GSK-J4** remains a **preclinical research tool** and has not yet entered clinical trials [1] [7]. A key challenge in the field is translating these promising pre-clinical findings into effective and safe clinical strategies, given the complex and context-dependent nature of epigenetic regulation [7].

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